molecular formula C10H16N2O B13224106 1-(6-(Ethyl(methyl)amino)pyridin-3-yl)ethan-1-ol

1-(6-(Ethyl(methyl)amino)pyridin-3-yl)ethan-1-ol

Cat. No.: B13224106
M. Wt: 180.25 g/mol
InChI Key: WEPXEJBFLGQGES-UHFFFAOYSA-N
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Description

1-(6-(Ethyl(methyl)amino)pyridin-3-yl)ethan-1-ol is a chemical compound with a complex structure that includes a pyridine ring substituted with an ethyl(methyl)amino group and an ethan-1-ol group

Preparation Methods

The synthesis of 1-(6-(Ethyl(methyl)amino)pyridin-3-yl)ethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 3-pyridinol with ethyl(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

1-(6-(Ethyl(methyl)amino)pyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-(Ethyl(methyl)amino)pyridin-3-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-(Ethyl(methyl)amino)pyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

1-(6-(Ethyl(methyl)amino)pyridin-3-yl)ethan-1-ol can be compared with similar compounds such as:

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-[6-[ethyl(methyl)amino]pyridin-3-yl]ethanol

InChI

InChI=1S/C10H16N2O/c1-4-12(3)10-6-5-9(7-11-10)8(2)13/h5-8,13H,4H2,1-3H3

InChI Key

WEPXEJBFLGQGES-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC=C(C=C1)C(C)O

Origin of Product

United States

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